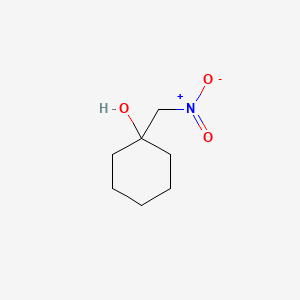

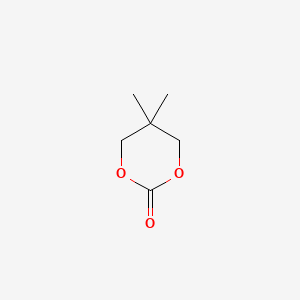

![molecular formula C12H14ClNO3 B1295418 Isopropyl 3-[(chloroacetyl)amino]benzoate CAS No. 6307-69-3](/img/structure/B1295418.png)

Isopropyl 3-[(chloroacetyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

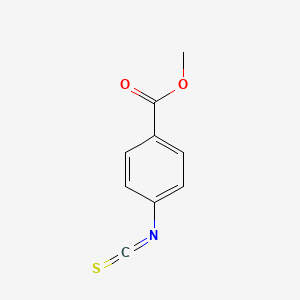

The synthesis of compounds related to Isopropyl 3-[(chloroacetyl)amino]benzoate can be inferred from the first paper, which describes the preparation of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones from isobutyraldehyde and α-amino acids. These compounds serve as sources for enantiopure α,α-dialkylated α-amino acids. The synthesis involves the formation of oxazolidinones, which are then subjected to fragmentation-recombination processes to yield benzamide derivatives .

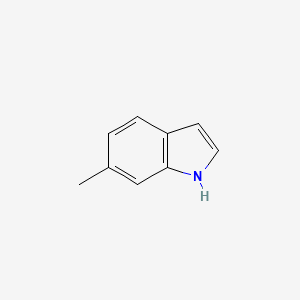

Molecular Structure Analysis

The molecular structure of related compounds, such as the oxazolidinones mentioned in the first paper, includes a 3-benzoyl-2-isopropyl group. This suggests that the isopropyl group can be stably attached to a benzene ring and participate in further chemical transformations. The presence of a chloroacetyl group in Isopropyl 3-[(chloroacetyl)amino]benzoate would likely influence the reactivity of the compound, particularly in nucleophilic substitution reactions .

Chemical Reactions Analysis

The second paper provides information on the reactivity of isopropyl-2-chlorotropones with o-aminophenol, leading to the formation of cyclohepta[b][1,4]benzoxazine derivatives. This indicates that chloro-substituted compounds can undergo reactions with amino groups to form heterocyclic structures. By analogy, Isopropyl 3-[(chloroacetyl)amino]benzoate could potentially react with nucleophiles to form similar heterocyclic compounds or undergo substitution reactions at the chloroacetyl moiety .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Isopropyl 3-[(chloroacetyl)amino]benzoate are not directly reported in the papers, the properties of structurally related compounds can provide some insights. The oxazolidinones described in the first paper are likely to have specific solubility characteristics and melting points due to their crystalline nature. The presence of both benzoyl and isopropyl groups can influence the hydrophobicity of the compound. The chloroacetyl group would contribute to the compound's reactivity, particularly in the context of nucleophilic substitution reactions .

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

One area of application involves the synthesis and characterization of compounds. For example, sulfuric acid-promoted rearrangements have been employed to afford derivatives with potential as intermediates in organic synthesis. The rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes in the presence of sulfuric acid yields 2-oxa-4-azabicyclo[3.3.1]non-3-en-6-one derivatives, indicating a method for generating structurally complex molecules from simpler precursors (Agafontsev & Tkachev, 2005).

Photophysical Characterization

Photophysical studies of benzo[a]phenoxazinium chlorides with various substitutions have been conducted to understand their behavior in different solvents and potential applications in designing near-infrared (NIR) probes for biological imaging. These studies include the synthesis of probes with aliphatic, aromatic, and chlorinated terminals, offering insights into the influence of different substituents on the photophysical properties and photostability of the compounds (Raju et al., 2016).

Biological Activity Studies

Research on synthetic methods and biological activities of related compounds has led to the discovery of new molecules with potential applications in medicine. For instance, the synthesis of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates has been explored, with some derivatives showing promising antimycobacterial activity in preliminary screenings. This suggests potential therapeutic applications for these compounds in treating mycobacterial infections (Tengler et al., 2013).

Propiedades

IUPAC Name |

propan-2-yl 3-[(2-chloroacetyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-8(2)17-12(16)9-4-3-5-10(6-9)14-11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVBNVNLODBHKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286220 |

Source

|

| Record name | isopropyl 3-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 3-[(chloroacetyl)amino]benzoate | |

CAS RN |

6307-69-3 |

Source

|

| Record name | NSC44270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isopropyl 3-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)